molecular formula C11H9F3N2O2 B510271 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid CAS No. 478030-59-0

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid

Cat. No.: B510271
CAS No.: 478030-59-0
M. Wt: 258.2g/mol
InChI Key: VUNRUXVPLDGGOY-UHFFFAOYSA-N
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Description

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid is a compound that belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds. The presence of the trifluoromethyl group in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid typically involves the reaction of 2-(trifluoromethyl)-1H-1,3-benzodiazole with a suitable propanoic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzodiazole derivatives.

Scientific Research Applications

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid is unique due to its specific structure, which combines the benzodiazole ring with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in research and industrial applications.

Properties

IUPAC Name

2-[2-(trifluoromethyl)benzimidazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-6(9(17)18)16-8-5-3-2-4-7(8)15-10(16)11(12,13)14/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNRUXVPLDGGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C2=CC=CC=C2N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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